2-(Trifluoromethoxy)phenyl isocyanide
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Overview
Description
2-(Trifluoromethoxy)phenyl isocyanide: is an organic compound with the molecular formula C8H4F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an isocyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)phenyl isocyanide typically involves the introduction of the trifluoromethoxy group onto a phenyl ring followed by the conversion of the resulting compound to an isocyanide. One common method involves the reaction of 2-(Trifluoromethoxy)aniline with chloroform and potassium hydroxide under basic conditions to form the isocyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)phenyl isocyanide can undergo various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-(Trifluoromethoxy)phenyl isocyanate.
Reduction: 2-(Trifluoromethoxy)aniline.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(Trifluoromethoxy)phenyl isocyanide is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive isocyanide group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)phenyl isocyanide involves its reactive isocyanide group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing for selective targeting of molecular pathways.
Comparison with Similar Compounds
- 2-(Trifluoromethyl)phenyl isocyanide
- 2-(Trifluoromethoxy)phenyl isothiocyanate
- 2-(Trifluoromethoxy)phenyl isocyanate
Uniqueness: 2-(Trifluoromethoxy)phenyl isocyanide is unique due to the presence of both the trifluoromethoxy group and the isocyanide group. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not observed in similar compounds. The trifluoromethoxy group also enhances the compound’s lipophilicity, making it more suitable for applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
1-isocyano-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOSXHPDAWHHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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